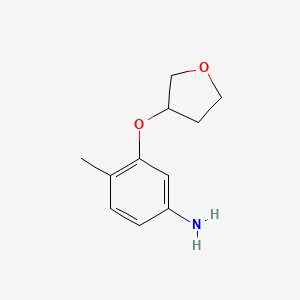

4-Methyl-3-(oxolan-3-yloxy)aniline

Description

4-Methyl-3-(oxolan-3-yloxy)aniline is an aniline derivative featuring a methyl group at the 4-position and an oxolane (tetrahydrofuran) ether substituent at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₂, with a theoretical molecular weight of 193.24 g/mol. The oxolane-3-yloxy group introduces polarity due to the ether oxygen, while the methyl group contributes to hydrophobic interactions. This compound is synthesized via nucleophilic substitution reactions, as evidenced by protocols involving heating with boronic esters or coupling agents in solvents like DMF . Potential applications include medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science due to its balanced lipophilicity and polarity.

Properties

IUPAC Name |

4-methyl-3-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-3-9(12)6-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNZJKNVZLBNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(oxolan-3-yloxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with oxirane in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the nitro group is reduced to an amino group, and the oxirane ring opens to form the oxolan-3-yloxy group .

Industrial Production Methods

In industrial settings, the production of 4-Methyl-3-(oxolan-3-yloxy)aniline can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(oxolan-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxolan-3-yloxy group to other functional groups.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the oxolan-3-yloxy group.

Substitution: Nitrated, sulfonated, and halogenated derivatives of the aniline ring.

Scientific Research Applications

4-Methyl-3-(oxolan-3-yloxy)aniline is utilized in several scientific research fields, including:

Chemistry: As a building block in organic synthesis and the development of new materials.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor for the synthesis of pharmaceutical compounds and drug development.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Table 1: Comparative Properties of 4-Methyl-3-(oxolan-3-yloxy)aniline and Analogues

Substituent Position and Electronic Effects

- Positional Isomerism : The target compound’s 3,4-substitution pattern contrasts with 2-methyl-4-(oxolan-3-yloxy)aniline (2,4-substitution) and 2-(oxolan-3-yloxy)aniline (2-substitution). The 3,4-disubstitution in the target compound creates a meta-para relationship, enhancing steric hindrance and reducing rotational freedom compared to ortho-substituted analogues .

- Electronic Effects: The oxolane ether group is electron-donating via oxygen’s lone pairs, while the boronic ester in C₁₃H₂₂BNO₂ is electron-withdrawing. This difference influences reactivity: boronic esters participate in cross-coupling reactions, whereas oxolane ethers improve solubility .

Solubility and Reactivity

- Hydrochloride Salt (C₁₁H₁₆ClNO₂): Ionic nature increases water solubility, making it preferable for biological assays requiring aqueous conditions .

- Boronic Ester Analogue (C₁₃H₂₂BNO₂): The boron center enables participation in Suzuki-Miyaura reactions, a cornerstone of medicinal chemistry for biaryl synthesis .

Biological Activity

4-Methyl-3-(oxolan-3-yloxy)aniline is a compound that has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological interactions, and possible therapeutic applications based on current research findings.

4-Methyl-3-(oxolan-3-yloxy)aniline has the following chemical characteristics:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 221.30 g/mol

- Structure : The compound features a methyl group and an oxolan-3-yloxy moiety attached to an aniline backbone, which contributes to its unique reactivity and biological activity.

Synthesis

The synthesis of 4-Methyl-3-(oxolan-3-yloxy)aniline typically involves several steps, including the formation of the oxolane ring and subsequent functionalization of the aniline structure. Precise methods can vary, but they generally aim to maintain the integrity of both the oxolane and aniline components to ensure biological efficacy.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 4-Methyl-3-(oxolan-3-yloxy)aniline exhibit significant antitumor properties. For instance, a related compound demonstrated remarkable cytotoxicity against various cancer cell lines, including:

| Cell Line | Inhibition Rate (%) | IC (µM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that compounds with similar structural features may also have potent antitumor effects, potentially through mechanisms such as inducing apoptosis in cancer cells via mitochondrial pathways .

The mechanism by which 4-Methyl-3-(oxolan-3-yloxy)aniline exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific enzyme pathways or receptor sites could play a critical role in its biological activity. Studies on related compounds have shown that they can bind effectively to target proteins, influencing cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds similar to 4-Methyl-3-(oxolan-3-yloxy)aniline:

- Antitumor Mechanisms : A study focused on a structurally related compound revealed that it induced apoptosis in HepG2 cells through a mitochondrial-dependent pathway, characterized by alterations in Bax and Bcl-2 expression levels .

- Enzyme Interaction Studies : Research has indicated that compounds with similar structures often interact with farnesyltransferase receptors, which are crucial in cancer cell signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.